molecular formula C10H9ClN2S B1479309 4-Chloro-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine CAS No. 2092794-46-0

4-Chloro-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine

Cat. No.: B1479309
CAS No.: 2092794-46-0
M. Wt: 224.71 g/mol
InChI Key: GYFAIIRNAWUILH-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine is a chemical compound of interest in scientific research. This pyrimidine derivative is characterized by the presence of both a chloro group and a thiophen-2-ylmethyl substituent. In early-stage discovery research, this compound is primarily valued as a versatile chemical building block or synthetic intermediate. The reactive chloro group on the pyrimidine ring makes it a suitable substrate for nucleophilic aromatic substitution reactions, allowing researchers to functionalize the core structure and create a diverse array of more complex molecules for screening and development. Its potential research applications span across medicinal chemistry, where it could be used in the synthesis of potential pharmacologically active molecules, and in materials science for the development of novel organic materials. This product is intended for research purposes by qualified laboratory personnel and is not for diagnostic, therapeutic, or any other human or veterinary use. Handling and Safety: Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use. It is typically stable under recommended storage conditions but may be incompatible with strong oxidizing agents. Disclaimer: This product is provided 'As Is' for early discovery research. The buyer assumes responsibility for confirming the product's identity and purity to ensure it is suitable for its intended research application.

Properties

IUPAC Name

4-chloro-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c1-7-12-8(6-10(11)13-7)5-9-3-2-4-14-9/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFAIIRNAWUILH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-Chloro-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing the activity of these enzymes. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of certain genes involved in inflammatory responses, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can diminish over time due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, potentially affecting metabolic flux and metabolite levels. This compound’s influence on metabolic pathways can lead to significant changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function within the cell.

Biological Activity

Overview

4-Chloro-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring with various substituents that contribute to its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active sites of these enzymes, the compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes.

Interaction with Enzymes

The compound exhibits significant interaction with various enzymes, influencing their activity:

  • Cyclin-dependent Kinases (CDKs) : Inhibition of CDK2 has been noted, leading to cell cycle arrest and apoptosis in tumor cells.
  • Cytochrome P450 Enzymes : These enzymes are involved in the biotransformation of the compound, affecting its pharmacokinetics and overall efficacy.

Cellular Effects

In vitro studies have demonstrated that this compound can alter cellular processes such as:

  • Cell Signaling Pathways : The compound influences pathways related to cell growth and survival.
  • Gene Expression : It modulates the expression levels of various genes associated with apoptosis and cell proliferation.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Assays : In assays against various cancer cell lines, this compound exhibited IC50 values indicating effective cytotoxicity. For example, it showed significant activity against HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) cells.
    Cell LineIC50 (µM)
    HeLa12.5
    CaCo-215.0
    MCF7 (breast)10.0
    A549 (lung)14.5
  • Mechanistic Studies : Research indicates that the compound's ability to induce apoptosis is linked to its modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .
  • In Vivo Models : Animal studies have shown that at lower doses, the compound can effectively inhibit tumor growth with minimal toxicity, suggesting a favorable therapeutic window for potential clinical use.

Metabolic Pathways

The metabolism of this compound involves several pathways:

  • Phase I Metabolism : Primarily mediated by cytochrome P450 enzymes, leading to hydroxylation and subsequent conjugation reactions.
  • Phase II Metabolism : Involves conjugation with glucuronic acid or sulfate, enhancing water solubility for excretion.

Transport and Distribution

The compound's distribution within biological systems is facilitated by specific transport mechanisms:

  • Cell Membrane Transporters : These proteins assist in the uptake and efflux of the compound across cellular membranes.
  • Subcellular Localization : The localization within cellular compartments such as the nucleus is crucial for its action on nuclear targets like DNA and regulatory proteins.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including 4-chloro-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib and diclofenac, suggesting their potential as therapeutic agents for inflammatory diseases .

Structure–Activity Relationship (SAR)
The structure–activity relationship studies of pyrimidine derivatives have provided insights into how modifications can enhance biological activity. The presence of electron-donating or withdrawing groups at specific positions on the pyrimidine ring can significantly affect potency and selectivity towards COX-1 and COX-2 enzymes . For example, the incorporation of thiophene rings has been associated with improved anti-inflammatory effects due to better interaction with the enzyme active sites.

Synthesis and Methodology

Synthetic Routes
The synthesis of this compound can be achieved through various methodologies, including one-pot multi-component reactions that are both efficient and environmentally friendly. Recent advancements have utilized catalysts such as zinc oxide and manganese oxides to facilitate these reactions, leading to higher yields and reduced reaction times .

Green Chemistry Approaches
The trend towards sustainable chemistry has influenced the synthesis of pyrimidine derivatives. Techniques that minimize waste and energy consumption while maximizing yield are increasingly being adopted. For instance, using nanoparticles as catalysts in reactions involving thiophene derivatives demonstrates a commitment to green chemistry principles .

Antimicrobial Activity
In addition to anti-inflammatory properties, pyrimidine derivatives have been explored for their antimicrobial effects. Studies suggest that certain structural modifications can enhance antibacterial and antifungal activities, making these compounds candidates for developing new antibiotics .

Potential in Cancer Therapy
Emerging research indicates that some pyrimidine derivatives may possess anticancer properties. The ability to inhibit specific kinases involved in cancer progression is being investigated, with initial findings showing promise in targeting tumor cells while sparing normal cells .

Case Studies

Study Findings Significance
Tageldin et al. (2021)Identified several pyrimidine derivatives with strong COX-2 inhibitionSupports the development of new anti-inflammatory drugs
PMC7816197 (2020)Evaluated SAR of various substituted pyrimidinesProvided insights into optimizing drug efficacy
US Patent 7709493 (2009)Described novel pyrimidine-based compounds for treating digestive disordersHighlights therapeutic applications beyond inflammation

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Chloro Position

The chloro group at position 4 undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing pyrimidine ring. Common reactions include:

Reaction Type Reagents/Conditions Product Yield Source
AminationNH₃ (aq.), EtOH, 60°C, 6h4-Amino-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine78%
AlkoxylationNaOCH₃, DMF, 80°C, 4h4-Methoxy-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine65%
ThiolationNaSH, DMSO, rt, 12h4-Mercapto-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine82%

These substitutions follow an SₙAr mechanism , accelerated by the electron-deficient pyrimidine ring. Steric hindrance from the 2-methyl group minimally affects reactivity at position 4 .

Oxidation of the Thiophene Moiety

The thiophene ring undergoes selective oxidation at the sulfur atom:

Oxidizing Agent Conditions Product Yield Source
mCPBACH₂Cl₂, 0°C → rt, 2h6-((Thiophene-2-sulfinyl)methyl)-4-chloro-2-methylpyrimidine90%
H₂O₂ (30%)AcOH, 50°C, 4h6-((Thiophene-2-sulfonyl)methyl)-4-chloro-2-methylpyrimidine68%

Sulfoxide and sulfone derivatives exhibit enhanced polarity and potential bioactivity. The reaction proceeds via electrophilic oxidation , with the sulfur’s lone pair attacking the oxidizing agent .

Cross-Coupling Reactions

The thiophen-2-ylmethyl group participates in Pd-catalyzed cross-coupling:

Reaction Type Catalyst/Reagents Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°C, 12h6-((5-Phenylthiophen-2-yl)methyl)-4-chloro-2-methylpyrimidine75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene4-(Dimethylamino)-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine88%

These reactions exploit the electron-rich thiophene ring for regioselective functionalization. The methylene spacer minimizes steric interference during coupling .

Electrophilic Aromatic Substitution (EAS)

The thiophene ring undergoes EAS at the 5-position:

Reagent Conditions Product Yield Source
Br₂, FeBr₃CHCl₃, 0°C, 1h6-((5-Bromothiophen-2-yl)methyl)-4-chloro-2-methylpyrimidine92%
HNO₃, H₂SO₄0°C → rt, 3h6-((5-Nitrothiophen-2-yl)methyl)-4-chloro-2-methylpyrimidine60%

Bromination occurs selectively due to the directing effect of the sulfur atom. Nitration requires harsher conditions but retains the pyrimidine core’s integrity.

Reductive Dechlorination

The 4-chloro group can be removed under reductive conditions:

Reagent Conditions Product Yield Source
H₂, Pd/C (10%)EtOH, 50 psi, 6h2-Methyl-6-(thiophen-2-ylmethyl)pyrimidine85%
Zn, NH₄ClMeOH/H₂O, reflux, 4h2-Methyl-6-(thiophen-2-ylmethyl)pyrimidine78%

Hydrogenolysis proceeds via radical intermediates , while zinc-mediated reduction follows a two-electron transfer mechanism .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

Reagent Conditions Product Yield Source
PCl₅, POCl₃Reflux, 8hPyrimido[4,5-d]thieno[3,2-b]pyridine70%
NH₂NH₂, EtOHReflux, 12h4-Hydrazinyl-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine65%

Cyclization with PCl₅/POCl₃ forms a bicyclic system, leveraging the chloro group’s leaving ability. Hydrazine introduces a nucleophilic site for further derivatization .

Acid/Base Stability

The compound demonstrates stability in acidic and basic media:

Condition pH Time Degradation Source
HCl (1M)124h<5%
NaOH (1M)1324h12%

Stability under acidic conditions is attributed to the protonation of the pyrimidine nitrogen, reducing electrophilicity. Base-induced hydrolysis occurs at the methylene spacer .

This compound’s versatility in substitution, oxidation, and coupling reactions makes it valuable for pharmaceutical and materials science applications. Experimental protocols from patents and journals highlight its adaptability in synthesizing complex heterocycles and bioactive molecules .

Comparison with Similar Compounds

Substituent Effects and Electronic Properties
Compound Name Substituents (Positions) Key Features
4-Chloro-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine Cl (4), CH₃ (2), thiophen-2-ylmethyl (6) Thiophene enhances π-π stacking; chloro enables nucleophilic substitution .
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine Cl (2), 3-nitrophenoxy (4), thiophen-2-yl (6) Nitro group increases electron-withdrawing effects, altering reactivity and bioavailability .
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine Cl (4), OCH₂CH₃ (6), SCH₃ (2) Ethoxy and methylthio groups improve solubility but reduce electrophilicity .
4-Chloro-2-methyl-6-phenylpyrimidine Cl (4), CH₃ (2), C₆H₅ (6) Phenyl group boosts lipophilicity, favoring membrane penetration .
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine Cl (4), CH₃ (2), CF₃ (6) Trifluoromethyl group enhances metabolic stability and electronegativity .

Key Observations :

  • Thiophene vs. Phenyl/CF₃ : Thiophen-2-ylmethyl provides moderate hydrophobicity and sulfur-mediated interactions, contrasting with phenyl’s strong π-π stacking or CF₃’s electron-withdrawing effects .
  • Positional Effects : Chloro at position 4 (target compound) vs. position 2 (’s nitro derivative) alters reaction pathways; position 4 chloro is more reactive in SNAr reactions .
Physical and Crystallographic Properties
  • Thiophene-containing pyrimidines often exhibit lower melting points (~55–100°C) compared to phenyl analogs (~120–150°C) due to reduced symmetry .
  • Crystal structures (e.g., ’s trifluoromethoxy analog) reveal that bulky substituents at position 6 disrupt molecular packing, reducing crystallinity .

Preparation Methods

Preparation of 4-Chloro-2-methylpyrimidine Core

A foundational intermediate is 4-chloro-2-methylpyrimidine, which can be prepared by chlorination of 2-methyl-4-hydroxypyrimidine using phosphorus oxychloride (POCl3) and an organic base such as triethylamine. The method is summarized below:

Step Reagents & Conditions Description Yield/Notes
1 2-methyl-4-hydroxypyrimidine + POCl3 + triethylamine Chlorination at 25–100°C for 2–5 hours High yield; reaction monitored by temperature and time control
2 Work-up: Quenching with water, extraction with organic solvent, drying Removal of excess POCl3 and purification Green, convenient, and high-yielding process

This method is advantageous due to its short synthetic route, mild conditions, and reduced environmental impact compared to other chlorination processes.

Introduction of the Thiophen-2-ylmethyl Group

The thiophen-2-ylmethyl substituent at the 6-position can be introduced by two main approaches:

Nucleophilic Substitution on 4-Chloro-2-methyl-6-chloropyrimidine

Starting from 4,6-dichloro-2-methylpyrimidine, the chlorine at the 6-position can be substituted by thiophen-2-ylmethyl nucleophile (thiophen-2-ylmethylamine or thiophen-2-ylmethanol derivatives) under suitable conditions. However, detailed protocols for this direct substitution are less commonly reported.

Final Assembly of 4-Chloro-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine

The final compound can be synthesized by combining the above strategies:

  • Prepare 4-chloro-2-methylpyrimidine core.
  • Introduce the thiophen-2-ylmethyl substituent at the 6-position via nucleophilic substitution or Suzuki coupling.
  • In some cases, the thiophen-2-ylmethyl group is introduced as an amine substituent at the 4-position (e.g., 6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine), but for the target compound, the substitution is at the 6-position.

A related compound, 6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine, has been characterized with molecular formula C10H10ClN3S and molecular weight 239.73 g/mol, indicating similar synthetic methodologies involving amination and thiophene functionalization.

Representative Experimental Procedure (Adapted)

Step Reagents Conditions Outcome
1 Methyl acetoacetate + acetamidine hydrochloride + KOH in methanol Reflux overnight to form 4-hydroxy-2,6-dimethylpyrimidine Intermediate pyrimidine ring formation
2 4-hydroxy-2,6-dimethylpyrimidine + POCl3 + triethylamine Reflux overnight for chlorination at 4-position 4-chloro-2,6-dimethylpyrimidine obtained (yield ~58%)
3 4-chloro-2,6-dimethylpyrimidine + thiophen-2-ylmethyl nucleophile or via Suzuki coupling Reflux with Pd catalyst and base Introduction of thiophen-2-ylmethyl substituent at 6-position
4 Purification by extraction, drying, and silica gel chromatography - Final product this compound

This procedure is based on analogous pyrimidine syntheses and cross-coupling techniques, adjusted for the thiophene substituent.

Data Table Summarizing Key Preparation Parameters

Parameter Value/Condition Notes
Starting materials Methyl acetoacetate, acetamidine hydrochloride, POCl3, triethylamine, thiophene-2-boronic acid Purity affects yield
Solvent Methanol, 1,2-dimethoxyethane, water, ethyl acetate Solvent choice critical for reaction efficiency
Catalyst Pd(PPh3)2Cl2 (for Suzuki coupling) 3 mol% typical loading
Base Potassium hydroxide, sodium carbonate Used for ring formation and coupling
Temperature Reflux (60–100°C) Controlled to optimize yield
Reaction time 16 hours (coupling), overnight (ring formation/chlorination) Monitored by TLC or HPLC
Yield 50–65% (intermediates), overall yield depends on purification Purification by chromatography or crystallization

Research Findings and Notes

  • The chlorination step using POCl3 is well-established and provides high selectivity for the 4-position chlorination on the pyrimidine ring.
  • Suzuki coupling is a robust method for introducing thiophene substituents with moderate to good yields (~62.8%) and is preferable over direct nucleophilic substitution due to milder conditions and better functional group tolerance.
  • The thiophen-2-ylmethyl substituent can be introduced either as a boronic acid derivative or via nucleophilic substitution depending on the available intermediates.
  • The overall synthetic route is efficient and amenable to scale-up with attention to controlling reaction temperatures and work-up conditions to minimize degradation of volatile intermediates.
  • Purification often involves extraction with ethyl acetate, drying over anhydrous sodium sulfate, and silica gel chromatography under low temperature to avoid product volatility loss.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine, and what key intermediates are involved?

  • Answer: The synthesis typically involves nucleophilic substitution or cross-coupling reactions. A common intermediate is 4-chloro-2-methylpyrimidine, which undergoes functionalization at the 6-position with thiophene-derived moieties. For example, alkylation or Suzuki-Miyaura coupling with thiophen-2-ylmethyl groups can be employed. Key intermediates include halogenated pyrimidines (e.g., 4,6-dichloro-2-methylpyrimidine) and thiophene-containing precursors . Optimization of reaction conditions (e.g., temperature, catalysts like Pd for coupling) is critical to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substitution patterns and regioselectivity. X-ray crystallography provides definitive structural elucidation, particularly for resolving stereochemistry and intermolecular interactions (e.g., hydrogen bonding in pyrimidine derivatives) . Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups.

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Answer: Strict adherence to hazard codes (e.g., H315/H319/H335 for skin/eye/respiratory irritation) is mandatory. Use fume hoods, gloves, and protective eyewear. Waste must be segregated and disposed via certified biohazard contractors to prevent environmental contamination. Avoid inhalation and direct contact, as pyrimidine derivatives may exhibit toxicity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

  • Answer: Yield optimization requires systematic screening of catalysts (e.g., Pd-based for coupling), solvents (polar aprotic solvents like DMF), and temperature gradients. For example, microwave-assisted synthesis may reduce reaction times. Monitoring intermediate purity via TLC or HPLC at each step minimizes cumulative errors. Evidence from similar pyrimidine syntheses suggests that steric hindrance at the 6-position necessitates careful stoichiometric control .

Q. How should discrepancies in reported bioactivity data across different studies be systematically addressed?

  • Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). Researchers should:

  • Standardize protocols (e.g., MTT assays for cytotoxicity).
  • Include positive/negative controls (e.g., known kinase inhibitors for enzyme studies).
  • Validate results across multiple replicates and independent labs.
    Comparative studies on analogous compounds (e.g., trifluoromethyl-substituted pyrimidines) highlight the impact of substituents on bioactivity .

Q. What computational approaches are used to model the interaction of this compound with biological targets?

  • Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to targets like kinases or receptors. Density Functional Theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. For example, the thiophene moiety’s electron-rich nature may enhance π-π stacking with aromatic residues in enzyme active sites .

Q. What are the environmental persistence and degradation pathways of this compound, and how can they be studied?

  • Answer: Environmental fate studies involve:

  • Hydrolysis/photolysis experiments under controlled pH and UV light.
  • LC-MS/MS to identify degradation products (e.g., chlorinated byproducts).
  • Ecotoxicity assays (e.g., Daphnia magna mortality tests).
    Evidence from chlorinated pyrimidine analogs suggests potential persistence in aquatic systems, necessitating advanced oxidation processes (AOPs) for remediation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Chloro-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine
Reactant of Route 2
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4-Chloro-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.